molecular formula C25H25Cl2N3O4 B11540902 2,2'-[(benzylimino)dimethanediyl]bis(5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione)

2,2'-[(benzylimino)dimethanediyl]bis(5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione)

Katalognummer: B11540902
Molekulargewicht: 502.4 g/mol
InChI-Schlüssel: LUCZBTVPCUMDBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-({BENZYL[(5-CHLORO-1,3-DIOXO-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}METHYL)-5-CHLORO-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound featuring a unique structure with multiple functional groups. This compound is part of the isoindole family, known for their significant biological and chemical properties. The presence of chlorine atoms and the isoindole core makes this compound particularly interesting for various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-({BENZYL[(5-CHLORO-1,3-DIOXO-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}METHYL)-5-CHLORO-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic synthesis. One common method includes the reaction of an amine with an aldehyde in ethanol, followed by heating for a specified duration . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. The choice of solvents, catalysts, and purification techniques are critical factors in industrial synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-({BENZYL[(5-CHLORO-1,3-DIOXO-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}METHYL)-5-CHLORO-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.

    Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions, resulting in the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce more reduced forms of the original compound.

Wissenschaftliche Forschungsanwendungen

2-({BENZYL[(5-CHLORO-1,3-DIOXO-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}METHYL)-5-CHLORO-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-({BENZYL[(5-CHLORO-1,3-DIOXO-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}METHYL)-5-CHLORO-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

  • 2,2'-[(Ethylimino)dimethanediyl]bis(5-chlor-3a,4,7,7a-tetrahydro-1H-isoindol-1,3(2H)-dion)
  • 2,2'-[(Methylimino)dimethanediyl]bis(5-chlor-3a,4,7,7a-tetrahydro-1H-isoindol-1,3(2H)-dion)

Einzigartigkeit

Im Vergleich zu ähnlichen Verbindungen ist 2,2'-[(Benzylimino)dimethanediyl]bis(5-chlor-3a,4,7,7a-tetrahydro-1H-isoindol-1,3(2H)-dion) einzigartig durch das Vorhandensein der Benzylgruppe, die ihre Wechselwirkung mit biologischen Zielstrukturen verstärken und ihre Löslichkeit und Stabilität verbessern kann.

Eigenschaften

Molekularformel

C25H25Cl2N3O4

Molekulargewicht

502.4 g/mol

IUPAC-Name

2-[[benzyl-[(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)methyl]amino]methyl]-5-chloro-3a,4,7,7a-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C25H25Cl2N3O4/c26-16-6-8-18-20(10-16)24(33)29(22(18)31)13-28(12-15-4-2-1-3-5-15)14-30-23(32)19-9-7-17(27)11-21(19)25(30)34/h1-7,18-21H,8-14H2

InChI-Schlüssel

LUCZBTVPCUMDBT-UHFFFAOYSA-N

Kanonische SMILES

C1C=C(CC2C1C(=O)N(C2=O)CN(CC3=CC=CC=C3)CN4C(=O)C5CC=C(CC5C4=O)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.